molecular formula C32H34ClN7O3 B602246 Domperidone impurity E CAS No. 1346602-50-3

Domperidone impurity E

Cat. No. B602246
M. Wt: 600.13
InChI Key:
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Description

Domperidone impurity E, also known as 3’-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone, is a derivative of Domperidone . It has a molecular formula of C32H34ClN7O3 and a molecular weight of 600.1 .


Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . The synthesis involves the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .


Molecular Structure Analysis

The molecular structure of Domperidone impurity E is complex, with multiple benzimidazolone rings and a piperidine ring . The exact structure would require more detailed analysis using techniques such as X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Domperidone impurity E are complex and involve multiple steps . These include cyclization reactions, coupling reactions, and reduction reactions .

Scientific Research Applications

Corrosion Control

  • Domperidone has been investigated for its role in inhibiting copper corrosion in saline solutions. It was found to be an effective anodic inhibitor, achieving up to 94.2% efficiency. This potential application is based on the molecule's ability to adsorb on copper surfaces, with studies confirming its inhibitory action through techniques like SEM and AFM (Wang et al., 2014).

Substance Analysis in Pharmaceuticals

  • Research has been conducted on determining the related substances of Domperidone in raw materials and tablets. This involves methods like using specific columns and mobile phases to identify impurities in various batches of Domperidone tablets (Y. Bo, 2013).

Electrochemical Analysis

  • Studies have developed sensitive methods for determining Domperidone in biological fluids using modified sensors, highlighting its potential for clinical diagnosis. These methods focus on the electrochemical properties of Domperidone, offering insights into its analytical applications in medicine and pharmaceuticals (Gupta & Goyal, 2015).

Charge Transfer Complexes

  • Research into the chemical and physical properties of Domperidone's charge transfer complexes with various organic π-acceptors has been conducted. This study aimed to synthesize and characterize these complexes, providing valuable data on Domperidone's interaction with other compounds (Al-Saif et al., 2019).

Wastewater Analysis

  • Domperidone has been detected in wastewater from pharmaceutical industries, leading to research on developing methods for its analysis in such environments. This involves using techniques like HPLC-SPE for sensitive and reproducible measurements (Ali et al., 2006).

Nanocrystal Bioavailability

  • Studies have focused on fabricating Domperidone nanocrystals to boost oral bioavailability. These nanocrystals show enhanced dissolution rates and bioavailability compared to unprocessed drug substances, indicating potential improvements in drug delivery systems (Ndlovu et al., 2018).

3D Printed Tablets for Drug Delivery

  • Fused Deposition Modeling (FDM) 3D printing has been used to prepare intragastric floating sustained release tablets of Domperidone. This novel approach indicates a potential shift in drug delivery methodologies, allowing for more controlled and sustained release of medication (Chai et al., 2017).

Future Directions

The synthesis of Domperidone and its impurities, including impurity E, is an active area of research . Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare Domperidone .

properties

IUPAC Name

1-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34ClN7O3/c33-22-11-12-27-25(21-22)35-31(42)40(27)23-13-19-36(20-14-23)15-5-17-38-28-9-3-4-10-29(28)39(32(38)43)18-6-16-37-26-8-2-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMCTMMMTSTPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6C7=CC=CC=C7NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Domperidone impurity E

CAS RN

1346602-50-3
Record name 1-(3-(4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)-3-(3-(2-oxo-3H-benzimidazol-1-yl)propyl)benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)-3-(3-(2-OXO-3H-BENZIMIDAZOL-1-YL)PROPYL)BENZIMIDAZOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU3NPR78Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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